molecular formula C9H7N3O3 B7761590 7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B7761590
M. Wt: 205.17 g/mol
InChI Key: BXHBQLMTFKNEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered antiviral properties.

Scientific Research Applications

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of temsavir analogs and their chemical properties.

    Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential as an antiviral agent, particularly in the treatment of HIV-1.

Mechanism of Action

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells. This is achieved through its interaction with the envelope glycoprotein Env on the surface of the virus, preventing the virus from binding to the host receptor CD4 . This mechanism of action is similar to that of temsavir, but this compound has been shown to have greater potency.

Comparison with Similar Compounds

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid is compared with other similar compounds, such as temsavir and other HIV-1 attachment inhibitors. The uniqueness of this compound lies in its improved antiviral potency and its specific interactions with the viral envelope glycoprotein . Similar compounds include:

    Temsavir: The parent compound of this compound, used as an HIV-1 attachment inhibitor.

    Fostemsavir: A prodrug of temsavir, also used as an HIV-1 attachment inhibitor.

This compound stands out due to its enhanced potency and potential for use in more effective antiviral therapies.

Properties

IUPAC Name

7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBQLMTFKNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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